molecular formula C20H25NO B11834898 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline CAS No. 89354-57-4

2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline

Cat. No.: B11834898
CAS No.: 89354-57-4
M. Wt: 295.4 g/mol
InChI Key: BYFOHVGBWHWPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between aniline derivatives and α,β-unsaturated aldehydes can lead to the formation of quinoline derivatives through a series of steps including Michael addition, cyclization, and dehydration .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar ring structure but without the ethylhexyl and methyl groups.

    Furoquinoline: A compound with a similar fused ring system but different substituents.

Properties

CAS No.

89354-57-4

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-ethylhexyl)-3-methylfuro[3,2-h]quinoline

InChI

InChI=1S/C20H25NO/c1-4-6-8-15(5-2)13-18-14(3)17-11-10-16-9-7-12-21-19(16)20(17)22-18/h7,9-12,15H,4-6,8,13H2,1-3H3

InChI Key

BYFOHVGBWHWPEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(C2=C(O1)C3=C(C=CC=N3)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.